molecular formula C21H33N5 B6117897 1-[(2-butyl-1H-imidazol-5-yl)methyl]-N-ethyl-N-(pyridin-4-ylmethyl)piperidin-3-amine

1-[(2-butyl-1H-imidazol-5-yl)methyl]-N-ethyl-N-(pyridin-4-ylmethyl)piperidin-3-amine

Cat. No.: B6117897
M. Wt: 355.5 g/mol
InChI Key: WAVQAXQNBFPVTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-butyl-1H-imidazol-5-yl)methyl]-N-ethyl-N-(pyridin-4-ylmethyl)piperidin-3-amine is a complex organic compound that features a combination of imidazole, piperidine, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-butyl-1H-imidazol-5-yl)methyl]-N-ethyl-N-(pyridin-4-ylmethyl)piperidin-3-amine typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the butyl group at the 2-position. The piperidine ring is then synthesized and functionalized with the pyridine moiety. The final step involves the coupling of the imidazole and piperidine derivatives under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like crystallization, distillation, and chromatography are used to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-[(2-butyl-1H-imidazol-5-yl)methyl]-N-ethyl-N-(pyridin-4-ylmethyl)piperidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups .

Scientific Research Applications

1-[(2-butyl-1H-imidazol-5-yl)methyl]-N-ethyl-N-(pyridin-4-ylmethyl)piperidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-butyl-1H-imidazol-5-yl)methyl]-N-ethyl-N-(pyridin-4-ylmethyl)piperidin-3-amine involves its interaction with specific molecular targets. The imidazole and pyridine moieties can bind to enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-methyl-1H-imidazol-5-yl)methyl]-N-ethyl-N-(pyridin-4-ylmethyl)piperidin-3-amine
  • 1-[(2-ethyl-1H-imidazol-5-yl)methyl]-N-ethyl-N-(pyridin-4-ylmethyl)piperidin-3-amine
  • 1-[(2-propyl-1H-imidazol-5-yl)methyl]-N-ethyl-N-(pyridin-4-ylmethyl)piperidin-3-amine

Uniqueness

1-[(2-butyl-1H-imidazol-5-yl)methyl]-N-ethyl-N-(pyridin-4-ylmethyl)piperidin-3-amine is unique due to the presence of the butyl group at the 2-position of the imidazole ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct pharmacokinetic and pharmacodynamic properties compared to similar compounds .

Properties

IUPAC Name

1-[(2-butyl-1H-imidazol-5-yl)methyl]-N-ethyl-N-(pyridin-4-ylmethyl)piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N5/c1-3-5-8-21-23-14-19(24-21)16-25-13-6-7-20(17-25)26(4-2)15-18-9-11-22-12-10-18/h9-12,14,20H,3-8,13,15-17H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVQAXQNBFPVTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC=C(N1)CN2CCCC(C2)N(CC)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.